Ro 31-8830 was developed by the pharmaceutical company Roche and is classified as a synthetic organic compound. It belongs to the class of compounds known as protein kinase inhibitors, which are used in research to understand the role of kinases in cellular signaling pathways. Its chemical structure and properties make it a valuable tool in pharmacological studies related to cancer and inflammatory diseases.
The synthesis of Ro 31-8830 involves several key steps that typically include:
The detailed reaction scheme can vary based on the specific synthetic route chosen, but it generally involves multiple steps of functional group transformations.
Ro 31-8830 has a complex molecular structure characterized by:
Ro 31-8830 primarily participates in biochemical reactions involving protein kinase C inhibition. The compound interacts with the ATP-binding site of the enzyme, preventing phosphorylation of target proteins. Key aspects include:
The kinetics of these reactions can be studied using enzyme assays that measure the rate of phosphorylation in the presence and absence of Ro 31-8830.
The mechanism of action for Ro 31-8830 involves:
Studies have demonstrated that Ro 31-8830 can modulate signaling pathways independent of its effects on protein kinase C, indicating potential off-target effects or additional mechanisms worth exploring.
Ro 31-8830 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability, while solubility tests help determine its behavior in biological systems.
Ro 31-8830 has several important applications in scientific research:
Bisindolylmaleimides (BIMs) emerged as a structurally distinct class of protein kinase inhibitors following the discovery of naturally occurring prototypes like arcyriarubin from slime molds (Arcyria denudata) [2]. Early synthetic efforts, pioneered by Steglich in 1980, established the foundational Grignard-based methodology for BIM synthesis using N-alkylated 2,3-dibromomaleimides and indole precursors [2]. This scaffold gained prominence due to its dual role: as biologically active compounds targeting kinases and as synthetic intermediates for indolocarbazole alkaloids (e.g., staurosporine precursors) [2] [6]. The structural simplicity and modularity of BIMs enabled extensive derivatization, leading to clinically significant compounds such as ruboxistaurin (PKCβ inhibitor for diabetic retinopathy) and enzastaurin (LY317615, investigated in oncology) [2] [3]. Ro 31-8830 represents an advanced iteration within this lineage, optimized for enhanced potency and selectivity toward conventional PKC isozymes [5] [8].
Table 1: Evolution of Key Bisindolylmaleimide Derivatives
Compound | Key Structural Features | Primary Target | Research/Clinical Significance |
---|---|---|---|
Arcyriarubin A | Unsubstituted BIM, natural product | Pan-PKC | First isolated natural BIM [2] |
Staurosporine | Indolocarbazole (BIM-derived) | Broad-spectrum kinases | Benchmark kinase inhibitor [3] |
Ruboxistaurin | N-Methyl-BIM with macrocyclic side chain | PKCβ | Phase III for diabetic retinopathy [7] |
Ro 31-8830 | Tetrahydropyridoindole-fused BIM | PKCα/β/γ | Tool compound for inflammation studies [5] [8] |
Ro 31-8830 (C₂₈H₂₈N₄O₂; MW 452.56 g/mol) features a complex bis-heterocyclic architecture centered on a maleimide core [1] [8]. Its IUPAC name, 3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione, highlights two critical modifications relative to simpler BIMs:
Table 2: Key Physicochemical Properties of Ro 31-8830 [5] [8]
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₈H₂₉ClN₄O₂ (HCl salt) | CAS 145333-02-4 (HCl); 131848-98-1 (free base) |
Exact Mass | 488.197 g/mol (HCl) | HPLC-ESI-MS |
LogP | 3.4 (calculated) | Predictive modeling |
Hydrogen Bond Donors | 1 (maleimide N-H) | NMR confirmed |
Hydrogen Bond Acceptors | 3 (maleimide C=O x2, tertiary amine) | |
Rotatable Bonds | 4 | Side chain flexibility |
Solubility | Soluble in DMSO (>10 mM) | Stock solution storage: -20°C [8] |
Ro 31-8830 (and its pharmacologically active form Ro 32-0432 HCl) exemplifies the strategic optimization of BIMs for PKC isozyme selectivity. Its inhibitory profile reveals nanomolar potency against conventional PKCs:
In vitro, Ro 31-8830 potently suppresses PKC-dependent cellular processes:
In vivo studies established its oral bioavailability and efficacy:
These properties cemented Ro 31-8830’s role as a critical tool compound for dissecting cPKC functions in immune regulation and neuroinflammation, bridging the gap between first-generation pan-kinase inhibitors (e.g., staurosporine) and isoform-selective clinical candidates [3] [5] [10].
Table 3: Selectivity Profile of Ro 31-8830 (Ro 32-0432 HCl) Across PKC Isozymes [5]
Isozyme | Class | IC₅₀ (nM) | Selectivity vs. PKCε |
---|---|---|---|
PKCα | Conventional (cPKC) | 9 | 12-fold |
PKCβI | Conventional (cPKC) | 28 | 4-fold |
PKCβII | Conventional (cPKC) | 31 | 3.5-fold |
PKCγ | Conventional (cPKC) | 37 | 3-fold |
PKCε | Novel (nPKC) | 108 | 1 (reference) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: